molecular formula C8H13N3O2 B15323661 Propyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate

Propyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B15323661
M. Wt: 183.21 g/mol
InChI Key: VTACIJMEQSYVJV-UHFFFAOYSA-N
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Description

Propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS 1480721-10-5) is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . This ester belongs to the pyrazole class of heterocycles, a scaffold recognized in scientific literature for its significant pharmacological potential . Pyrazole derivatives are frequently investigated for a wide spectrum of biological activities, including use as anti-inflammatory, antibacterial, anticancer, and antidepressant agents, making them a versatile intermediate in medicinal chemistry and drug discovery research . The compound is characterized by a purity of 98% and should be handled in accordance with its GHS safety warnings; it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . As a building block, this 4-amino-pyrazole ester is a valuable precursor for the synthesis of more complex molecules, such as pyrazole amides, which have been studied for their antibacterial effects against resistant bacterial strains . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propyl 4-amino-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-3-4-13-8(12)7-6(9)5-10-11(7)2/h5H,3-4,9H2,1-2H3

InChI Key

VTACIJMEQSYVJV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=NN1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with propanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Nitration of the Pyrazole Ring

The compound undergoes nitration under strong acidic conditions to form nitro derivatives. A study demonstrated that treatment with a mixture of 65% HNO₃ and 98% H₂SO₄ at 100°C for 16 hours yields 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid in 79.6% yield . This reaction modifies the electronic properties of the pyrazole ring, enhancing its electrophilic character for subsequent substitutions.

Key Data:

Reaction ComponentDetails
ReagentsHNO₃, H₂SO₄
Temperature100°C
Time16 hours
Yield79.6%
Product1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Bromination and Subsequent Amination

A patented route involves bromination of the pyrazole ring followed by amidation :

  • Bromination : Reaction with bromine in dichloromethane at 10–50°C produces 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylate.

  • Amination : Treatment with ammoniacal methanol or ethanol under alkaline conditions (40–100°C) yields 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

This two-step process avoids hazardous nitration reactions and improves safety for industrial-scale synthesis .

Comparative Analysis:

StepReagents/ConditionsOutcome
BrominationBr₂, CH₂Cl₂, 10–50°CIntroduces bromine at C4
AminationNH₃/MeOH, K₂CO₃, 40–100°CSubstitutes Br with NH₂

Ester Hydrolysis

The propyl ester group undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives. For example, saponification with NaOH in aqueous ethanol converts the ester to 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a precursor for further functionalization.

Reaction Conditions:

  • Base-mediated : NaOH, H₂O/EtOH, reflux.

  • Acid-mediated : HCl, H₂O, 60°C.

Nucleophilic Substitution at the Amino Group

The amino group participates in nucleophilic reactions, such as:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

  • Diazo Coupling : Generates azo compounds under diazotization conditions (NaNO₂/HCl), useful for dye synthesis.

Mechanistic Insight:

The amino group’s lone pair facilitates attack on electrophilic agents, with reaction rates influenced by steric hindrance from the methyl and propyl substituents.

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocyclic systems. For instance, heating with POCl₃ promotes cyclization to pyrazolo[1,5-a]pyrimidines, which are pharmacologically relevant.

Stability and Side Reactions

  • pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming byproducts like 4-nitro analogues .

  • Oxidative Stability : Susceptible to oxidation at the amino group, requiring inert atmospheres (N₂/Ar) during reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole structure can enhance its efficacy as a kinase inhibitor, which is crucial in cancer treatment .

Therapeutic Potential
The compound has also been investigated for its potential as an anti-inflammatory agent and for its role in treating neurological disorders. Aminopyrazoles are noted for their ability to modulate biological pathways relevant to inflammation and neuroprotection .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of more complex molecules. Its structural features allow it to participate in various reactions, including:

  • Nucleophilic substitutions
  • Coupling reactions
    These reactions are fundamental in developing new pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Antiproliferative Agents

A study synthesized several pyrazole derivatives incorporating this compound, which were tested for their antiproliferative effects on cancer cell lines. The results demonstrated that specific modifications to the pyrazole ring improved activity against breast and lung cancer cells, highlighting the compound's potential in drug development .

Case Study 2: Inhibition of Kinases

Another research effort focused on the kinase inhibition properties of aminopyrazole derivatives. The study found that compounds derived from this compound effectively inhibited key kinases involved in tumor growth, suggesting a pathway for developing targeted cancer therapies .

Comparative Data Table

Application Area Details
Anticancer Activity Significant antiproliferative effects observed in various cancer cell lines.
Therapeutic Potential Investigated for anti-inflammatory and neuroprotective properties.
Synthetic Applications Used as a building block for synthesizing complex organic molecules.
Kinase Inhibition Effective inhibition of kinases relevant to tumor growth, aiding targeted therapy development.

Mechanism of Action

The mechanism of action of propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazole ring structure allows for strong interactions with various biological targets, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related pyrazole esters and amino-substituted heterocycles. Key comparisons include:

Substituent Effects on Reactivity and Bioactivity

  • Ethyl 3-Aryl-1H-Pyrazole-5-Carboxylate Derivatives: Ethyl esters of pyrazole-5-carboxylates, such as ethyl 1-(20-hydroxy-30-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate, exhibit notable anticancer activity in preliminary evaluations .
  • Its lower purity (33.4% in isolation studies) compared to propyl guaiacol (71.5%) highlights the challenges in isolating ester-containing compounds, suggesting similar synthetic hurdles for the target compound .

Positional Isomerism and Functional Group Impact

  • 4-Amino vs. 4-Hydroxy Substitutions: Amino groups at position 4 (as in the target compound) may facilitate hydrogen bonding with biological targets, whereas hydroxy groups (e.g., in propyl syringol) prioritize antioxidant activity .
  • 1-Methyl vs. 1-H Substitution : The 1-methyl group in the target compound likely stabilizes the pyrazole ring against metabolic degradation compared to unsubstituted analogs, a trend observed in other 1-alkylpyrazoles .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Key Properties/Activities Purity (Isolation) Reference
Ethyl 1-(20-Hydroxy-30-Aroylpropyl)-3-Aryl-1H-Pyrazole-5-Carboxylate Ethyl ester, hydroxyaroylpropyl Anticancer activity (preliminary) Not reported
Propyl Syringol Propyl ester, methoxy groups Antioxidant, lignin derivative High (NMR-confirmed)
Methyl Paraben Methyl ester, 4-hydroxy Preservative, low purity in isolation 33.4%
Propyl 4-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate Propyl ester, 4-amino, 1-methyl Hypothesized enhanced H-bonding capacity Not reported (This article)

Analytical Challenges

NMR spectroscopy (as applied to propyl guaiacol and isoeugenol ) and X-ray crystallography (via tools like SHELX and Mercury ) are critical for confirming purity and structure. Impurity signals in NMR (e.g., broad peaks in methyl paraben ) underscore the need for rigorous purification steps.

Biological Activity

Propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by a pyrazole ring and functional groups such as amino and carboxylate, exhibits potential applications in pharmacology and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N4O2C_8H_{14}N_4O_2. The structure includes:

  • A pyrazole ring , which is a five-membered ring containing two nitrogen atoms.
  • An amino group at the 4-position, contributing to its biological activity.
  • A carboxylate moiety that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact pathways involved are still under investigation but may include:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing physiological responses such as pain and inflammation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Activity

Studies have demonstrated that this compound can inhibit COX enzymes, which play a pivotal role in the synthesis of prostaglandins involved in inflammation. For example, a recent study showed that derivatives of pyrazole compounds exhibited significant inhibition of COX-1 and COX-2 enzymes, suggesting potential use as anti-inflammatory agents .

Anticancer Properties

Preliminary investigations indicate that this compound may possess anticancer properties. Similar compounds have shown effectiveness against various cancer cell lines, including HeLa cells, by inducing apoptosis through modulation of the cell cycle and signaling pathways .

Anticonvulsant Activity

Some studies have reported anticonvulsant effects for pyrazole derivatives. The structural characteristics of this compound may contribute to its ability to stabilize neuronal activity and prevent seizure activity .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Investigated the inhibition of COX enzymes by pyrazole derivatives.Confirmed significant anti-inflammatory potential.
Evaluated anticancer activity in HeLa cells.Suggested pro-apoptotic mechanisms via cell cycle modulation.
Assessed anticonvulsant properties through various tests.Indicated potential for seizure control in animal models.

Q & A

Q. What are the optimized synthetic routes for Propyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be controlled to improve yield?

The compound is typically synthesized via esterification of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with propanol under reflux conditions using dehydrating agents like thionyl chloride or phosphoryl chloride . To optimize yield, reaction parameters (temperature, catalyst concentration, and solvent ratio) should be systematically evaluated using factorial design experiments (e.g., 2³ factorial designs). Continuous flow reactors and Lewis acid catalysts (e.g., ZnCl₂) can enhance efficiency and purity .

Q. How can researchers assess the preliminary biological activity of this compound in cancer cell lines?

Standard in vitro assays such as MTT or SRB protocols are used to evaluate anti-proliferative effects. Dose-response curves (e.g., IC₅₀ determination) across cell lines (e.g., MCF-7, HeLa) should be generated, with controls for cytotoxicity (e.g., normal fibroblast lines). Structural analogs with known kinase inhibition profiles can serve as positive controls .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • HPLC : To quantify purity (>95% recommended for biological assays).
  • NMR (¹H/¹³C) : To confirm substituent positions on the pyrazole ring.
  • Mass Spectrometry (ESI-MS) : For molecular weight validation.
  • FTIR : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s kinase inhibitory potency?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-amino position to modulate binding affinity.
  • Docking Studies : Use software like AutoDock Vina to predict interactions with ATP-binding pockets of target kinases (e.g., EGFR, BRAF).
  • In Vitro Kinase Assays : Validate predictions via ADP-Glo™ or fluorescence-based kinase activity assays .

Q. What strategies resolve contradictory bioactivity data across different cancer cell lines?

  • Replicate Experiments : Ensure consistency in cell culture conditions (passage number, serum concentration).
  • Mechanistic Profiling : Compare transcriptomic (RNA-seq) or proteomic responses in sensitive vs. resistant lines.
  • Statistical Analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., metabolic enzyme expression) .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • ADMET Prediction Tools : Use SwissADME or ProTox-II to estimate permeability, cytochrome P450 interactions, and hepatotoxicity.
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., ester hydrolysis via carboxylesterases) using software like GLORYx .

Q. What crystallographic methods are suitable for determining this compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mix) and refine data using SHELXL .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to correlate packing efficiency with solubility .

Methodological Challenges and Data Gaps

Q. How should researchers address the lack of ecotoxicological and acute exposure data for this compound?

  • In Vitro Toxicity Screens : Use zebrafish embryo models (FET assay) to assess developmental toxicity.
  • Environmental Fate Studies : Evaluate biodegradability via OECD 301B (CO₂ evolution test) and soil adsorption coefficients (Kₒc) .

Q. What experimental designs mitigate variability in synthetic batches during scale-up?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression.
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters for pilot-scale reactors .

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